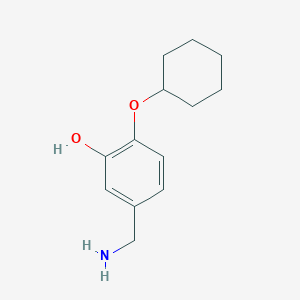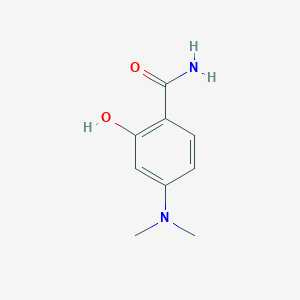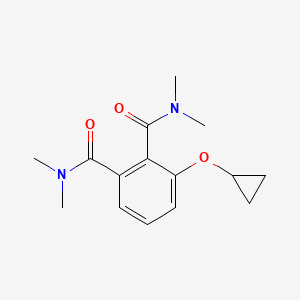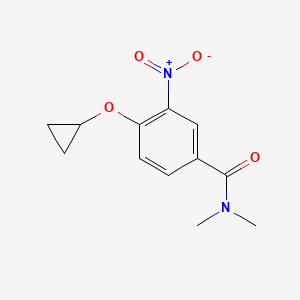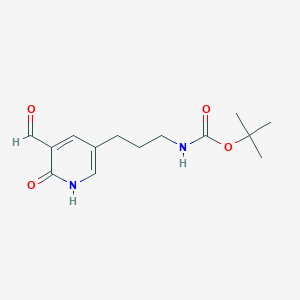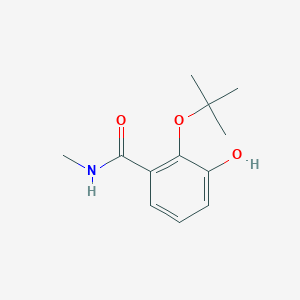
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position, a formyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. These functional groups confer unique chemical properties to the compound, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The introduction of the benzyloxy group at the 6th position of the pyridine ring can be achieved through a nucleophilic substitution reaction. This involves reacting 6-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Formylation: The formyl group can be introduced at the 4th position using a Vilsmeier-Haack reaction. This involves reacting the intermediate compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group at the 2nd position. This can be achieved by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, bases (e.g., triethylamine)
Major Products Formed
Oxidation: 6-(Benzyloxy)-4-carboxypyridine-2-sulfonyl chloride
Reduction: 6-(Benzyloxy)-4-hydroxymethylpyridine-2-sulfonyl chloride
Substitution: Various sulfonamide or sulfonate derivatives
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Benzyloxy)-4-formylpyridine-2-sulfonamide
- 6-(Benzyloxy)-4-formylpyridine-2-sulfonate
- 6-(Benzyloxy)-4-carboxypyridine-2-sulfonyl chloride
Uniqueness
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide and sulfonate analogs. This makes it particularly valuable in applications requiring selective reactivity and covalent modification of biological targets.
Eigenschaften
Molekularformel |
C13H10ClNO4S |
|---|---|
Molekulargewicht |
311.74 g/mol |
IUPAC-Name |
4-formyl-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H10ClNO4S/c14-20(17,18)13-7-11(8-16)6-12(15-13)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
AUDWZNBVHIDRNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C=O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


